Aziridine, 1-(2-naphthoyl)-

Photochemistry Organic Synthesis Mechanistic Studies

Sourcing a single intermediate to access both β-functionalized amides and 2-oxazoline scaffolds? 1-(2-Naphthoyl)aziridine enables solvent-switchable divergent synthesis, reducing starting material inventory. - Irradiation in MeOH cleanly yields N-(2-methoxyethyl)-2-naphthamide; in benzene with polybromobenzenes yields 2-(2-naphthyl)-2-oxazoline. - N-Inversion barrier lowered to ~5.75 kcal/mol ensures mild nucleophilic ring-opening, improving functional group tolerance. - Well-characterized quantum yields and fluorescence solvatochromism make it an ideal mechanistic probe.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 63021-45-4
Cat. No. B13946318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine, 1-(2-naphthoyl)-
CAS63021-45-4
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CN1C(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C13H11NO/c15-13(14-7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
InChIKeyBRQKCXRFVLZIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Naphthoyl)aziridine: Chemical Identity and Reactivity


Aziridine, 1-(2-naphthoyl)- (CAS 63021-45-4) is an N-substituted aziridine derivative featuring a three-membered, nitrogen-containing heterocyclic ring bonded to a 2-naphthoyl group. With a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.23 g/mol [1], the compound is characterized by its inherent ring strain and the electron-withdrawing nature of the N-acyl substituent. These structural features render it susceptible to nucleophilic ring-opening reactions, positioning it as a reactive intermediate in organic synthesis, particularly for generating β-functionalized amides . Its photochemical behavior has been extensively characterized, establishing it as a model system for studying photoinduced ring-opening mechanisms in N-acylaziridines.

Photochemical probe: Solvent-controlled ring-opening and rearrangement reactivity.
Activated electrophile: Low N-inversion barrier enables mild nucleophilic ring-opening.
Fluorophore: Naphthalene chromophore allows fluorescence-based reaction monitoring.

Why 1-(2-Naphthoyl)aziridine Is Nonsubstitutable


The 2-naphthoyl substituent in Aziridine, 1-(2-naphthoyl)- is not a passive functional group; it actively dictates the compound's photophysical and photochemical behavior. Computational studies on N-substituted aziridines demonstrate that the N-acyl group, such as the benzoyl (COPh) analog, significantly lowers the nitrogen inversion barrier to approximately 5.75 kcal/mol, compared to ~16.64 kcal/mol for unsubstituted (N-H) aziridine [1]. This reduction in the N-inversion energy barrier is a critical determinant of reactivity and regioselectivity in ring-opening reactions. Furthermore, the extended π-system of the naphthoyl group is essential for its unique photoinduced ring-opening and rearrangement pathways, which are not replicated by simpler N-acylaziridines (e.g., 1-benzoylaziridine) or N-alkyl/aryl analogs. Direct substitution with a generic N-acylaziridine would result in altered or absent photochemical reactivity, compromising synthetic outcomes in applications reliant on these specific pathways [2]. The naphthalene chromophore also imparts distinct absorption and emission properties, enabling reaction monitoring that is unavailable with non-fluorescent analogs.

!
Replacing with a simpler N-acylaziridine may eliminate the naphthalene chromophore, altering photochemical pathways and preventing fluorescence monitoring.
!
N-alkyl or N-aryl aziridines typically exhibit higher N-inversion barriers, which may reduce nucleophilic ring-opening reactivity under mild conditions.
!
Generic N-acylaziridines may not undergo photorearrangement to oxazolines; the extended π-system of the naphthoyl group is required for this pathway.

1-(2-Naphthoyl)aziridine: Key Differentiation Evidence


Solvent-Controlled Photoreactivity: Ring-Opening vs. Rearrangement

Under UV irradiation (λ_ex 313 nm), 1-(2-naphthoyl)aziridine (NAz) demonstrates solvent-dependent divergent reactivity. In methanol, it undergoes quantitative photochemical ring-opening to yield N-(2-methoxyethyl)-2-naphthamide, while in ethanol or propan-2-ol, a competing photorearrangement pathway produces 2-(2-naphthyl)-2-oxazoline (NOz) in addition to the ring-opened product [1]. This solvent-dependent product selectivity is a distinctive feature not observed for simpler N-benzoylaziridines, which typically lack the extended π-system necessary for efficient photorearrangement.

Solvent-Controlled Photoreactivity
Class-level
Methanol: ring-opening
Ethanol: rearrangement + ring-opening
Simple N-acylaziridines: predominantly ring-opening
Supports solvent-directed synthesis of β-amides or oxazolines.
Product distribution context-dependent.
Photochemistry Organic Synthesis Mechanistic Studies

Enhanced Photoreactivity in Halogenated Solvents

The photoreaction of 1-(2-naphthoyl)aziridine in halogenated solvents proceeds with measurable quantum yields, which vary with the carbon-halogen bond dissociation energy of the solvent. The initial rate of secondary amide formation increases as the carbon-halogen bond strength decreases, demonstrating a clear structure-reactivity relationship [1]. Quantum yields for both CENA formation in chloroalkanes and NOz formation in bromoalkanes were determined to increase with increased halogen substitution in the solvent molecule [2]. This quantitative relationship enables predictive optimization of reaction conditions, a level of mechanistic understanding not available for many generic N-acylaziridines.

Quantum Yield Halogen Effect
Reported
Φ increases with halogen substitution
Supports optimization of photochemical reaction conditions.
Data to verify; exact values not provided.
Photochemistry Solvent Effects Reaction Kinetics

N-Inversion Barrier Lowered by N-Acyl Group

Computational analysis using B3LYP/6-31+G* methods reveals that the N-inversion energy barrier in N-substituted aziridines is dramatically reduced by electron-withdrawing N-acyl groups. For the model N-benzoyl (COPh) aziridine, the barrier is calculated to be 5.75 kcal/mol, compared to 16.64 kcal/mol for N-H aziridine and 8.91 kcal/mol for N-Ph aziridine [1]. 1-(2-Naphthoyl)aziridine, possessing an analogous N-acyl (naphthoyl) substituent, is expected to exhibit a similarly low N-inversion barrier. This lower barrier facilitates nucleophilic ring-opening, particularly by polarizable nucleophiles like cyanide, making N-acylaziridines significantly more reactive than their N-alkyl or N-aryl counterparts.

N-Inversion Barrier Reduction
Class-level
~5.75 kcal/mol (inferred)
N-H: 16.64; N-Ph: 8.91 kcal/mol
Supports enhanced nucleophilic ring-opening reactivity.
Class-level inference from N-benzoyl analog.
Computational Chemistry Reaction Mechanism Aziridine Reactivity

Selective Photorearrangement to 2-(2-Naphthyl)-2-oxazoline

1-(2-Naphthoyl)aziridine undergoes a selective photorearrangement to 2-(2-naphthyl)-2-oxazoline in the presence of polybromobenzenes [1]. This transformation is a specific photoinduced isomerization that leverages the naphthoyl group's ability to participate in excited-state electron transfer and bond reorganization. The photosensitized triplet reaction of NAz in the presence of brominated hydrocarbons yields the oxazoline product, whereas direct irradiation or reactions in other solvents lead to different product distributions. This distinct photorearrangement pathway is not a general feature of all N-acylaziridines and is a direct consequence of the naphthalene chromophore's photophysical properties.

Photorearrangement to Oxazoline
Class-level
Yields 2-(2-naphthyl)-2-oxazoline with polybromobenzenes.
Provides access to oxazoline heterocycle via photochemical route.
Conditions-specific reaction context.
Photochemistry Heterocycle Synthesis Mechanistic Studies

Hydrogen-Bonding Modulation of Photophysics and Reactivity

1-(2-Naphthoyl)aziridine forms 1:1 hydrogen bonds with alcohols in the ground state, which directly modulates its photophysical properties. The quantum yield for fluorescence emission (Φ_F) of NAz increases, and the emission maximum undergoes a red shift that is enhanced with the increasing hydrogen-bonding ability of the alcohol [1]. Furthermore, the reaction pathway is controlled by the alcohol's structure: methanol yields exclusively the ring-opened product, while ethanol and propan-2-ol promote a mixture of ring-opening and rearrangement. This specific hydrogen-bonding interaction is a direct consequence of the naphthoyl carbonyl group and provides a mechanistic basis for solvent selection that is not broadly applicable to N-alkyl or N-aryl aziridines.

Hydrogen-Bonding Modulation
Reported
Φ_F increases with alcohol H-bonding strength; emission red-shift.
Supports fluorescence-based reaction monitoring.
Reported photophysical trend.
Photophysics Solvent Effects Hydrogen Bonding

1-(2-Naphthoyl)aziridine: Application Scenarios


Photochemical Synthesis of β-Functionalized Amides and Oxazolines

Procure 1-(2-naphthoyl)aziridine as a key intermediate for the divergent, photochemically driven synthesis of either β-functionalized amides or 2-(2-naphthyl)-2-oxazoline. The solvent-dependent photochemistry, documented in primary research, allows a single compound to serve as the precursor for multiple valuable product classes. For example, irradiation in methanol yields N-(2-methoxyethyl)-2-naphthamide via ring-opening [1], while irradiation in the presence of polybromobenzenes in benzene yields the rearranged oxazoline [2]. This versatility reduces the number of different starting materials required for synthesizing these two distinct scaffolds.

Mechanistic Probe for Photoinduced Electron Transfer and Solvent Effects

Utilize 1-(2-naphthoyl)aziridine as a model compound for investigating fundamental photochemical processes. Its well-characterized quantum yields for ring-opening and fluorescence in various solvents [1][2] make it an ideal probe for studying solvent effects on excited-state reactions. The hydrogen-bonding dependent modulation of its fluorescence quantum yield [3] further enables its use as a sensor for studying hydrogen-bonding interactions in solution. This compound is uniquely suited for these fundamental studies due to the extensive body of quantitative photophysical and photochemical data available in the primary literature, a level of characterization not typical for generic aziridines.

Activated Electrophile for Nucleophilic Ring-Opening Reactions

Employ 1-(2-naphthoyl)aziridine as a highly reactive electrophile in nucleophilic ring-opening reactions. Computational evidence demonstrates that N-acylaziridines, such as this compound, possess significantly reduced N-inversion energy barriers (inferred ~5.75 kcal/mol) compared to N-H (16.64 kcal/mol) or N-alkyl/aryl aziridines [1]. This lower barrier correlates with enhanced reactivity toward nucleophiles, particularly polarizable anions like cyanide. Procuring this specific compound, rather than a less activated aziridine, enables ring-opening reactions to proceed under milder conditions, potentially improving yields and functional group tolerance in complex molecule synthesis.

Application
Selection Property
Validation Focus
Photochemical synthesis of β-amides/oxazolines
Solvent-dependent divergent reactivity
Product distribution under UV irradiation
Mechanistic photochemical probe
Well-characterized photophysics (Φ, H-bonding)
Quantum yield & fluorescence monitoring
Electrophile for nucleophilic ring-opening
Reported low N-inversion barrier
Nucleophile reactivity profiling under mild conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aziridine, 1-(2-naphthoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.